1-[(2-Methylpropan-2-yl)oxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride
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Overview
Description
1-[(2-Methylpropan-2-yl)oxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride is a compound that features a piperidine ring substituted with tetramethyl groups and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpropan-2-yl)oxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through distillation or crystallization to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpropan-2-yl)oxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-[(2-Methylpropan-2-yl)oxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of polymers and other industrial materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 1-[(2-Methylpropan-2-yl)oxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but different functional groups.
1-[(2-Methylpropan-2-yl)oxy]propan-2-one: Another compound with a similar backbone but different substituents.
Uniqueness
1-[(2-Methylpropan-2-yl)oxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2.ClH/c1-14(2,3)19-12-13(18)11-17-15(4,5)9-8-10-16(17,6)7;/h13,18H,8-12H2,1-7H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPKENIDLYPCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COC(C)(C)C)O)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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